N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide
Description
N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide is an organic compound with a complex structure that includes a cyclopentyl ring, a cyclobutane ring, and a carboxamide group
Properties
IUPAC Name |
N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12(4-2-3-5-12)8-13-11(15)9-6-10(14)7-9/h9H,2-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIZKKNSCAZBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CNC(=O)C2CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide typically involves multiple steps:
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Formation of the Methoxycyclopentyl Intermediate
Starting Material: Cyclopentanone.
Reagents: Methanol and an acid catalyst (e.g., sulfuric acid).
Conditions: Refluxing the mixture to form 1-methoxycyclopentane.
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Alkylation
Intermediate: 1-methoxycyclopentane.
Reagents: Methyl iodide and a base (e.g., potassium carbonate).
Conditions: Stirring at room temperature to form (1-methoxycyclopentyl)methyl iodide.
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Formation of the Cyclobutane Ring
Starting Material: 1,3-butadiene.
Reagents: A suitable catalyst (e.g., rhodium-based catalyst).
Conditions: High pressure and temperature to form cyclobutane.
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Coupling Reaction
Reagents: (1-methoxycyclopentyl)methyl iodide and cyclobutane-1,3-dione.
Conditions: Heating under reflux in the presence of a base (e.g., sodium hydride) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of the methoxy group to form a carboxylic acid derivative.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction of the carbonyl group to form an alcohol derivative.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in the presence of a base to deprotonate the nucleophile.
Products: Substitution of the methoxy group with the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Rhodium-based catalysts for cyclobutane formation.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The cyclobutane ring provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methoxycyclopentyl)methyl]-3-oxocyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring instead of cyclobutane.
N-[(1-methoxycyclopentyl)methyl]-3-oxocyclohexane-1-carboxamide: Contains a cyclohexane ring, offering different steric and electronic properties.
Uniqueness
N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide is unique due to the presence of both cyclopentyl and cyclobutane rings, which confer distinct steric and electronic characteristics. This uniqueness can lead to different reactivity and binding properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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